![molecular formula C17H19ClN2O3 B1233264 (3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B1233264.png)
(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester is a harmala alkaloid.
Applications De Recherche Scientifique
Synthesis Methods and Intermediates
- Synthesis of Indole Derivatives: Jing (2012) discussed the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in pesticide synthesis, which shares structural similarities with the target compound (Jing, 2012).
- Base-Catalyzed Transformations: Bobowski and Shavel (1985) explored the base-catalyzed transformation of indole derivatives, which could be relevant for modifying or synthesizing similar structures (Bobowski & Shavel, 1985).
Chemical Structure and Characterization
- Structural Elucidation of Indole Compounds: Levy et al. (2000) isolated and characterized indole compounds from a fungal culture, providing insight into the structural analysis of similar indole derivatives (Levy et al., 2000).
- NMR and X-ray Structural Characterization: Laihia et al. (2006) performed NMR and X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles], which could inform the characterization techniques for the target compound (Laihia et al., 2006).
Pharmacological Aspects and Applications
- Synthesis and Antiviral Activity: Ivashchenko et al. (2014) discussed the synthesis and antiviral activity of substituted indole derivatives, which might offer insights into potential pharmacological applications of similar compounds (Ivashchenko et al., 2014).
- Tyrosine Kinase Inhibitors: Thompson et al. (1993) investigated indole derivatives as inhibitors of tyrosine kinase, suggesting potential therapeutic applications for similar compounds (Thompson et al., 1993).
Industrial and Synthetic Chemistry
- Synthesis of Pyrrolo[1,2-a]indoles: Kazembe and Taylor (1980) described the synthesis of pyrrolo[1,2-a]indoles, which could be analogous to the synthesis of similar indole derivatives (Kazembe & Taylor, 1980).
- General Synthesis of Indole-3-carboxylic Esters: Gabriele et al. (2012) reported a general synthesis method for indole-3-carboxylic esters, relevant to the synthesis of the target compound (Gabriele et al., 2012).
Propriétés
Formule moléculaire |
C17H19ClN2O3 |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
methyl (3S)-2-(2-chloroacetyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C17H19ClN2O3/c1-17(2)15-11(10-6-4-5-7-12(10)19-15)8-13(16(22)23-3)20(17)14(21)9-18/h4-7,13,19H,8-9H2,1-3H3/t13-/m0/s1 |
Clé InChI |
YTNZJAMWMLPAQY-ZDUSSCGKSA-N |
SMILES isomérique |
CC1(C2=C(C[C@H](N1C(=O)CCl)C(=O)OC)C3=CC=CC=C3N2)C |
SMILES canonique |
CC1(C2=C(CC(N1C(=O)CCl)C(=O)OC)C3=CC=CC=C3N2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



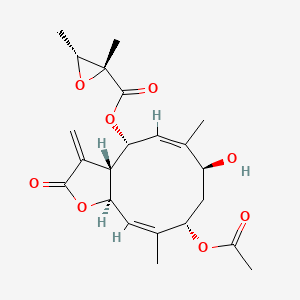


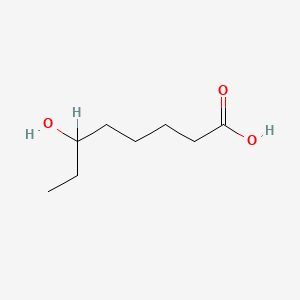
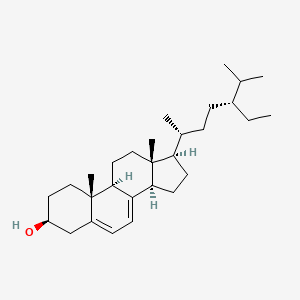
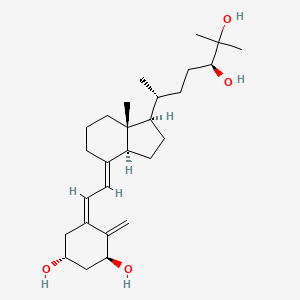


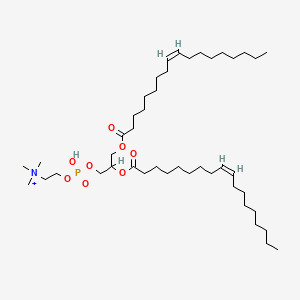
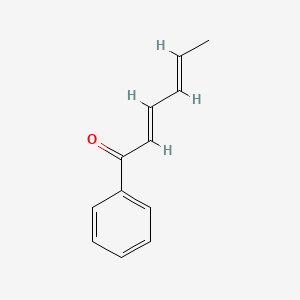
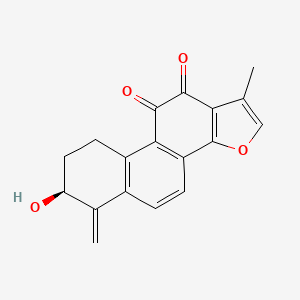
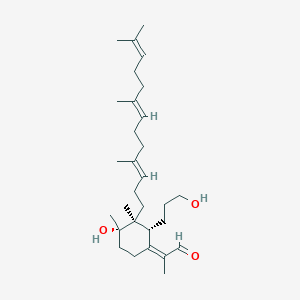
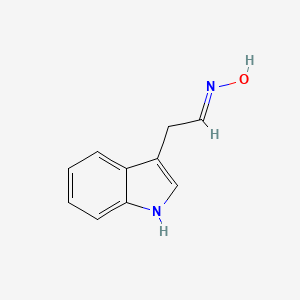
![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;sulfate](/img/structure/B1233205.png)